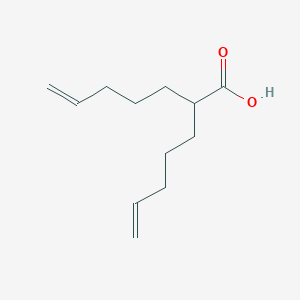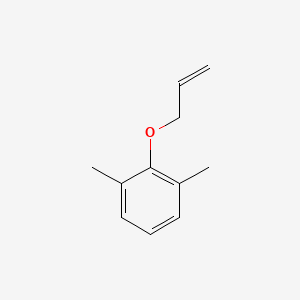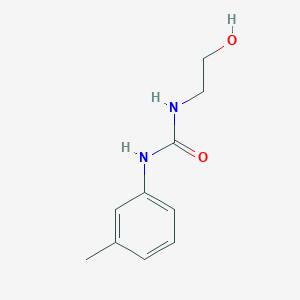
2-Methyltriacontane
Overview
Description
2-Methyltriacontane is an organic compound with the chemical formula C31H64. It belongs to the class of long-chain alkanes and is characterized by a methyl group attached to the second carbon of a triacontane chain. This compound is a colorless solid with low solubility and low volatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyltriacontane can be synthesized through various methods, including the catalytic hydrogenation of unsaturated precursors or the alkylation of shorter-chain alkanes. The reaction conditions typically involve high temperatures and pressures, along with the use of catalysts such as platinum or palladium.
Industrial Production Methods: In an industrial setting, this compound is often produced through the Fischer-Tropsch synthesis, which involves the catalytic conversion of carbon monoxide and hydrogen into long-chain hydrocarbons. This process is carried out at high temperatures (200-350°C) and pressures (10-40 bar) using iron or cobalt catalysts.
Chemical Reactions Analysis
Types of Reactions: 2-Methyltriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form carboxylic acids.
Reduction: Although already a saturated hydrocarbon, it can undergo reductive cleavage under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under ultraviolet light or high temperatures, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with metal catalysts
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Shorter-chain alkanes (under specific conditions)
Substitution: Haloalkanes
Scientific Research Applications
2-Methyltriacontane is used in various scientific research applications, including:
Chemistry: As a reference compound in quantitative analysis by mass spectrometry and gas chromatography.
Biology: Studying the effects of long-chain hydrocarbons on biological membranes and lipid bilayers.
Medicine: Investigating its potential as a hydrophobic agent in drug delivery systems.
Industry: Used as a standard in the calibration of analytical instruments and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyltriacontane is primarily related to its hydrophobic nature. It interacts with lipid bilayers and biological membranes, affecting their fluidity and permeability. This interaction can influence various cellular processes, including membrane protein function and signal transduction pathways.
Comparison with Similar Compounds
Triacontane: A straight-chain alkane with the formula C30H62.
Hentriacontane: A straight-chain alkane with the formula C31H64.
Dotriacontane: A straight-chain alkane with the formula C32H66.
Comparison: 2-Methyltriacontane is unique due to the presence of a methyl group at the second carbon position, which distinguishes it from straight-chain alkanes like triacontane and hentriacontane. This structural difference can influence its physical properties, such as melting point and solubility, as well as its reactivity in chemical reactions.
Properties
IUPAC Name |
2-methyltriacontane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H64/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(2)3/h31H,4-30H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXQDPROWGQIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H64 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075087 | |
| Record name | Isohentriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1560-72-1, 90386-48-4 | |
| Record name | Triacotane, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isohentriacontane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090386484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isohentriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIACOTANE, 2-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXJ9XHT2AS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


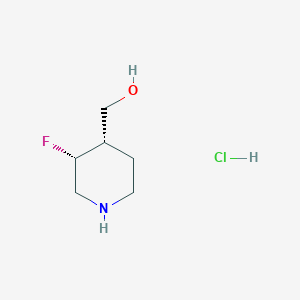
![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3048010.png)
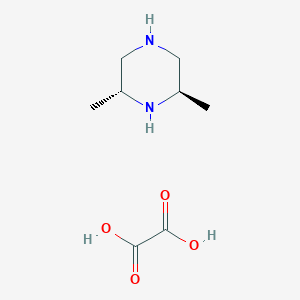
![3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3048012.png)
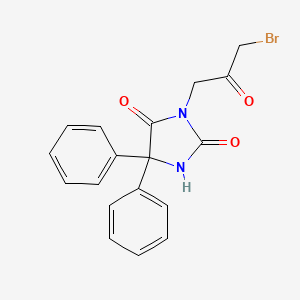

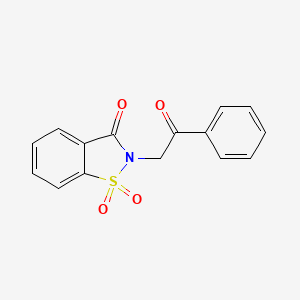
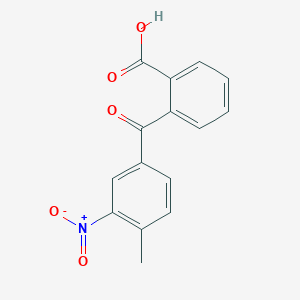
![disodium;4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B3048022.png)
